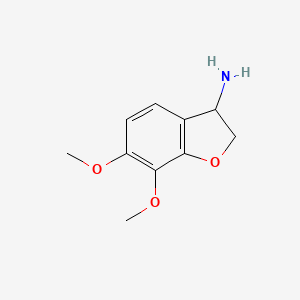

6,7-Dimethoxy-2,3-dihydro-1-benzofuran-3-amine

Description

Properties

Molecular Formula |

C10H13NO3 |

|---|---|

Molecular Weight |

195.21 g/mol |

IUPAC Name |

6,7-dimethoxy-2,3-dihydro-1-benzofuran-3-amine |

InChI |

InChI=1S/C10H13NO3/c1-12-8-4-3-6-7(11)5-14-9(6)10(8)13-2/h3-4,7H,5,11H2,1-2H3 |

InChI Key |

XPXIRRHQAGTFEJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(CO2)N)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-2,3-dihydro-1-benzofuran-3-amine typically involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These methods are often employed due to their efficiency and high yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The process would be optimized for higher yield and purity, ensuring that the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-2,3-dihydro-1-benzofuran-3-amine can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol. Substitution reactions can result in a variety of products depending on the nucleophile or electrophile used.

Scientific Research Applications

6,7-Dimethoxy-2,3-dihydro-1-benzofuran-3-amine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Medicine: It is explored for its potential therapeutic applications, particularly in the treatment of various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzofuran Core

Compound 1 : (3S)-6,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine

Compound 2 : (3R)-6-Methoxy-2,3-dihydro-1-benzofuran-3-amine

Extended Aromatic Systems

Compound 3 : 6,7-Dimethoxy-2,3,5,8-tetrahydroxynaphthalene-1,4-dione

- CAS : 65383-61-1

- Formula : C₁₂H₈O₈.

- Molar Mass : 280.19 g/mol.

- Key Differences: Naphthoquinone core with additional hydroxyl (-OH) and methoxy groups. Exhibits redox activity due to the quinone moiety, unlike the benzofuran-amine scaffold. Potential applications in anticancer or antimicrobial research .

Complex Hybrid Structures

Compound 4 : 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine

Comparative Data Table

Research Implications

- Electron-Donating vs. Withdrawing Groups : Methoxy substituents enhance solubility and may improve blood-brain barrier penetration compared to fluorine analogs .

- Scaffold Diversity : Benzofuran-amine derivatives are simpler and more synthetically accessible than hybrid structures like Compound 4, which require multi-step synthesis .

- Biological Relevance : The dihydrobenzofuran core is a privileged structure in drug discovery, with analogs investigated for serotonin receptor modulation and enzyme inhibition .

Biological Activity

6,7-Dimethoxy-2,3-dihydro-1-benzofuran-3-amine is a compound belonging to the benzofuran class, characterized by its unique fused benzene and furan ring structure. The presence of two methoxy groups at the 6 and 7 positions significantly influences its solubility and biological activity. This article reviews the biological activities reported for this compound, including its potential neuroprotective effects, anticancer properties, and interactions with neurotransmitter systems.

Chemical Structure and Properties

The molecular formula of this compound is CHN O, with a molecular weight of approximately 195.25 g/mol. The methoxy groups enhance its solubility in organic solvents and may play a role in its biological interactions.

1. Neuroprotective Effects

Preliminary studies suggest that this compound may exhibit neuroprotective properties. Its structure indicates potential interactions with serotonin and dopamine pathways, which are crucial for neurological functions. Research has indicated that compounds with similar structures often have neuroprotective effects against oxidative stress and neurodegeneration.

2. Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. For instance:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| Human cervical cancer (HeLa) | Not specified | Inhibition of cell proliferation |

| Lung adenocarcinoma (A549) | Not specified | Induction of mitotic catastrophe |

| Chronic leukemia (K562) | Not specified | Cytotoxic effects observed |

In vitro assays have demonstrated that this compound can inhibit the growth of several cancer cell lines, suggesting its potential as an anticancer agent .

3. Anti-inflammatory Properties

Research indicates that compounds similar to this compound possess anti-inflammatory properties. These effects may be attributed to their ability to inhibit pro-inflammatory cytokines and pathways involved in inflammation.

Case Studies and Research Findings

Several studies have investigated the biological activities of benzofuran derivatives, including this compound:

- Structure–Activity Relationship (SAR) Studies : A study identified key structural features necessary for anticancer activity among benzofuran derivatives. It was found that the presence of specific functional groups significantly enhances cytotoxicity against various cancer cell lines .

- Neuroprotective Mechanisms : Another research highlighted the neuroprotective mechanisms through which similar compounds exert their effects, focusing on their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.